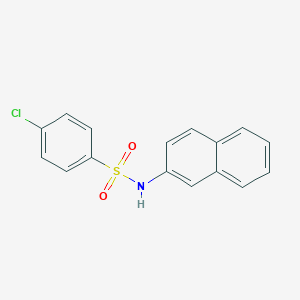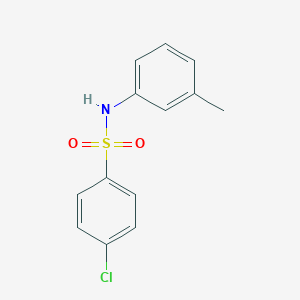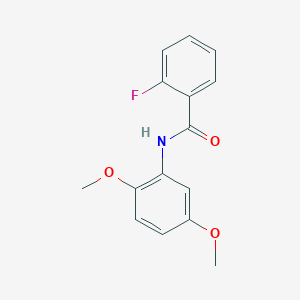![molecular formula C15H13Br2NO3 B270842 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, studies have shown that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and immune response.
Biochemical and Physiological Effects
Studies have shown that 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells. It has also been shown to modulate the activity of immune cells such as T cells and macrophages, leading to enhanced immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its high yield of synthesis, ease of purification, and versatility as a building block for the synthesis of complex molecules. However, its limitations include its relatively low solubility in common solvents and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, particularly its interactions with specific enzymes and signaling pathways.
2. Development of more efficient synthesis methods that can yield higher quantities of the compound.
3. Exploration of the potential applications of this compound in other fields such as catalysis and materials science.
4. Investigation of the potential side effects of this compound and its toxicity in vivo.
5. Development of more potent analogues of this compound with enhanced biological activity.
6. Exploration of the potential of this compound as a therapeutic agent for various diseases, particularly cancer.
Conclusion
In conclusion, 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has shown great potential in various fields such as medicinal chemistry, materials science, and organic synthesis. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromophenylhydrazine with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a modulator of the immune system. In materials science, it has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In organic synthesis, it has been used as a versatile reagent for the construction of complex molecules.
Propriétés
Nom du produit |
6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C15H13Br2NO3 |
Poids moléculaire |
415.08 g/mol |
Nom IUPAC |
2-bromo-N-(4-bromophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H13Br2NO3/c16-6-1-3-7(4-2-6)18-14(19)10-8-5-9-11(10)15(20)21-13(9)12(8)17/h1-4,8-13H,5H2,(H,18,19) |
Clé InChI |
VKPBQANEOBHOAA-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)Br |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)

